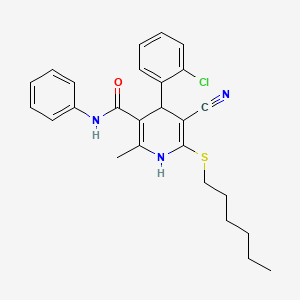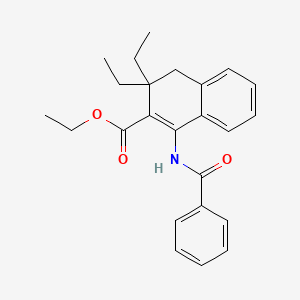
N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide, also known as MPAC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide acts as a selective blocker of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. By blocking Nav1.7, this compound has been shown to reduce pain in animal models of neuropathic pain. The mechanism of action of this compound is not fully understood, but it is thought to involve binding to a specific site on the Nav1.7 channel.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its pain-reducing properties, this compound has been shown to have anti-inflammatory effects and to modulate the activity of other ion channels. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
One of the main advantages of N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide for lab experiments is its high selectivity for Nav1.7, which allows for the specific targeting of this channel. This compound also has a relatively simple chemical structure, making it easy to synthesize and modify for further research. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide. One area of interest is the development of more potent derivatives of this compound for use in pain management. Another area of interest is the exploration of this compound's potential as a tool for studying ion channels in other contexts, such as in the cardiovascular system. Additionally, this compound may have applications in the development of novel materials due to its unique chemical properties. Overall, this compound is a promising compound with a range of potential applications in various fields of research.
合成法
N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide can be synthesized through a multi-step process involving the reaction of 5-methyl-2-pyridinecarboxylic acid with adamantan-1-amine. The resulting product is then treated with acetic anhydride and triethylamine to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it suitable for research purposes.
科学的研究の応用
N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide has been investigated for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In neuroscience, this compound has been used as a tool to study the role of ion channels in neuronal excitability. In materials science, this compound has been investigated for its potential as a building block for the synthesis of novel materials.
特性
IUPAC Name |
N-(5-methylpyridin-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-11-2-3-15(18-10-11)19-16(20)17-7-12-4-13(8-17)6-14(5-12)9-17/h2-3,10,12-14H,4-9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWPAMLNPUEMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-1-[5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B5016772.png)
![5-[4-(benzyloxy)benzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5016787.png)


![1-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5016827.png)
![7-methoxy-2,2,4-trimethyl-1-[(2-pyrimidinylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5016832.png)
![diethyl 5-[(1-azepanylacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate oxalate](/img/structure/B5016848.png)
![N-[2-fluoro-5-(trifluoromethyl)benzyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5016860.png)
![4-({2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5016866.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5016869.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5016875.png)
![1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5016880.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5016881.png)
